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Compound of Interest

Compound Name:
3'-Chloro-2,2,2,4'-

tetrafluoroacetophenone

CAS No.: 845823-05-4

Cat. No.: B1302665

Get Quote

Executive Summary & Chemical Identity
3'-Chloro-2,2,2,4'-tetrafluoroacetophenone (CAS: 845823-05-4) is a specialized fluorinated

building block used extensively in the synthesis of agrochemicals and pharmaceutical

intermediates, particularly for Central Nervous System (CNS) agents and antiparasitics.[1][2]

Chemically, it is defined as 1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one. Its structure

combines a highly electrophilic trifluoroacetyl group with a halogenated aromatic core, creating

distinct regioselective handles for chemical modification. The electron-withdrawing nature of the

trifluoromethyl (

) and carbonyl groups activates the para-fluorine atom toward Nucleophilic Aromatic
Substitution (

), while the meta-chlorine atom remains available for transition-metal catalyzed cross-coupling.
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Property Specification

IUPAC Name
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethan-

1-one

CAS Number 845823-05-4

Molecular Formula

Molecular Weight 226.56 g/mol

SMILES FC(F)(F)C(=O)C1=CC(Cl)=C(F)C=C1

Appearance Colorless to light yellow liquid

Boiling Point ~232 °C (Predicted)

Density 1.475 ± 0.06 g/cm³

LogP 2.57 (Predicted)

Physicochemical Profile & Electronic Properties
The Trifluoroacetyl "Warhead"
The 2,2,2-trifluoroacetyl moiety is significantly more electrophilic than a standard acetyl group

due to the strong inductive effect (

) of the three fluorine atoms.

Hydration: In the presence of moisture, this compound exists in equilibrium with its gem-diol

(hydrate) form. This is a critical consideration for storage and stoichiometry in reactions.

pKa Modulation: When used as a scaffold in drug design (e.g., enzyme inhibitors), the

group lowers the

of adjacent protons or functional groups, often improving metabolic stability against P450
oxidation.

Regioselective Activation
The aromatic ring possesses a "push-pull" electronic landscape:
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Position 1 (Acyl attachment): Strongly electron-withdrawing.

Position 4 (Fluorine): Located para to the carbonyl. The combined electron withdrawal of the

carbonyl and the

group makes this position highly susceptible to

by amines or thiols.

Position 3 (Chlorine): Located meta to the carbonyl. It is sterically hindered and electronically

less activated for

, making it orthogonal to the 4-F position. It serves as an excellent handle for Suzuki-Miyaura
or Buchwald-Hartwig couplings after the 4-F has been functionalized.

Synthetic Routes & Manufacturing
The synthesis typically employs a metal-halogen exchange strategy, avoiding Friedel-Crafts

acylation which can be sluggish with deactivated di-halo benzenes.

Primary Synthetic Pathway (Grignard/Lithium Exchange)
The most robust route involves the generation of an arylmagnesium or aryllithium species from

4-bromo-2-chlorofluorobenzene, followed by quenching with a trifluoroacetylating agent.

Reagents:

Precursor: 1-bromo-3-chloro-4-fluorobenzene (commercially available).

Metallation: Isopropylmagnesium chloride (

) or

-Butyllithium (

-BuLi).

Electrophile: Ethyl trifluoroacetate (

) or Trifluoroacetic anhydride (TFAA).
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Figure 1: Synthetic pathway via metal-halogen exchange.

Experimental Protocols
Protocol: Synthesis via Grignard Exchange
Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) due to the

moisture sensitivity of the organometallic intermediate.

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

addition funnel, and temperature probe. Flush with Argon.

Solvent: Add anhydrous THF (50 mL) and 1-bromo-3-chloro-4-fluorobenzene (10.0 mmol).

Cool the solution to -20°C (using ice/salt or cryocooler).

Exchange: Dropwise add

(2.0 M in THF, 11.0 mmol) over 15 minutes. Maintain internal temperature below -10°C.

Incubation: Stir at -15°C to 0°C for 1 hour to ensure complete formation of the Grignard

species.

Acylation: Cool to -78°C (dry ice/acetone). Add Ethyl trifluoroacetate (12.0 mmol) diluted in

THF (10 mL) dropwise over 20 minutes.

Critical Checkpoint: The low temperature prevents double-addition (formation of the

tertiary alcohol).

Quench: Allow to warm to room temperature over 2 hours. Quench with saturated

solution (30 mL).

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over
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, and concentrate in vacuo.

Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc 95:5).

Protocol: Semicarbazone Derivatization (Bioactivity
Screening)
This reaction is commonly used to synthesize antimicrobial derivatives.

Reactants: Dissolve 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone (1.0 eq) in Ethanol.

Reagent: Add Semicarbazide hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).

Reflux: Heat to reflux for 4–6 hours.

Isolation: Cool to room temperature. The product often precipitates. Pour into ice water if

necessary. Filter and recrystallize from Ethanol/Water.

Reactivity & Applications in Drug Discovery
The "Orthogonal Reactivity" Concept
This molecule offers a strategic advantage in medicinal chemistry: Chemo-selectivity.

Pathway A (

): The 4-Fluorine is displaced by amines (e.g., piperazines, morpholines) under mild basic
conditions (

, DMF, 60°C). The 3-Chlorine remains intact.

Pathway B (Cross-Coupling): The 3-Chlorine is then available for Pd-catalyzed coupling to

add biaryl complexity.
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Figure 2: Orthogonal reactivity map showing sequential functionalization.

Case Study: Antiparasitic Agents
Analogs of this compound are key intermediates in the synthesis of isoxazoline-class

parasiticides (e.g., related to Sarolaner or Fluralaner). The trifluoroacetyl group is often

converted into a trifluoromethyl-substituted heterocycle (like an isoxazoline ring) via

condensation with hydroxylamine and subsequent cyclization with styrene derivatives.

Safety & Handling (MSDS Summary)
Hazard Class Code Description

Skin Irritation H315 Causes skin irritation.[3]

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.[3]

Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Ventilation: Use only in a chemical fume hood. The vapor pressure is sufficient to cause

respiratory distress if inhaled.

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydration

(formation of the gem-diol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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